molecular formula C16H22O3 B3315237 4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid CAS No. 951892-50-5

4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid

Cat. No. B3315237
CAS RN: 951892-50-5
M. Wt: 262.34 g/mol
InChI Key: GGDUQPNIHAQRRY-UHFFFAOYSA-N
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Description

The compound “4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. The structure suggests that it has a butyric acid backbone with a tert-butyl-2,6-dimethylphenyl group attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely show a carboxylic acid group (-COOH) at one end of the molecule, a four-carbon chain, and a bulky tert-butyl-2,6-dimethylphenyl group attached to the fourth carbon .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions, forming a carboxylate ion in the presence of a base. The tert-butyl-2,6-dimethylphenyl group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The tert-butyl-2,6-dimethylphenyl group would add bulkiness to the molecule .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Implications

Synthetic phenolic antioxidants (SPAs), including 4-(4-Tert-butyl-2,6-dimethylphenyl)-4-oxobutyric acid, are extensively utilized in various industrial applications to extend product shelf life by preventing oxidative reactions. Recent research has delved into the environmental presence, human exposure, and toxicological impacts of SPAs. These compounds have been detected across different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, indicating their widespread distribution. Human exposure pathways include food intake, dust ingestion, and the use of personal care products, with breast milk serving as a significant exposure route for infants. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, with some SPAs possibly being carcinogenic. The transformation products of these compounds, such as 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), have been found to cause DNA damage at low concentrations, suggesting that they may be more toxic than their parent compounds. Future research should focus on understanding the contamination and environmental behavior of novel high molecular weight SPAs, the effects of co-exposure to multiple SPAs, and their impact on infants. Additionally, the development of new SPAs with reduced toxicity and environmental persistence is recommended to minimize their ecological footprint (Liu & Mabury, 2020).

Wastewater Treatment in Pesticide Production

The pesticide production industry generates high-strength wastewater containing a myriad of toxic pollutants, including 4-(2,4-dichlorophenox) butyric acid among others. These compounds pose significant environmental risks if not adequately removed in wastewater treatment plants. Biological processes and granular activated carbon have been identified as effective treatment methods, capable of removing 80-90% of these toxic compounds and potentially yielding high-quality effluent. This highlights the critical need for experimental evaluation of treatment processes to optimize design, efficiency, and cost-effectiveness, underscoring the significance of managing industrial wastewater to protect environmental and public health (Goodwin et al., 2018).

Environmental Impact of 4-tert-Octylphenol

4-tert-Octylphenol, a degradation product of non-ionic surfactants and a raw material in various industrial applications, presents significant environmental challenges. Detected in all environmental compartments, its degradation products are often more toxic than the parent compound, raising concerns over its biodegradability and the effectiveness of current removal techniques from environmental waters. Wastewater treatment using plant enzymes like peroxidases shows promise in completely removing 4-tert-octylphenol, leaving less toxic degradation products. However, there's a gap in understanding its full range of endocrine activities, which hampers efforts to mitigate its presence in the environment and its associated toxicities (Olaniyan et al., 2020).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. It would depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-10-8-12(16(3,4)5)9-11(2)15(10)13(17)6-7-14(18)19/h8-9H,6-7H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDUQPNIHAQRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CCC(=O)O)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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